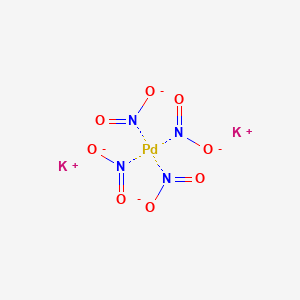
2,6-Diethyl-N-(2-propoxyethyl)aniline
Overview
Description
2,6-Diethyl-N-(2-propoxyethyl)aniline is an organic compound with the molecular formula C15H25NO. It is known for its applications in various fields, including agrochemistry, organic synthesis, and industrial production. This compound is characterized by its stability and effectiveness as a herbicide, making it valuable in agricultural practices .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diethyl-N-(2-propoxyethyl)aniline can be synthesized through several methods. One common method involves the reaction of 2,6-diethylphenylamine with chloroethyl propyl ether in the presence of an acid binding agent. The reaction is typically carried out at temperatures ranging from 120°C to 180°C for 5-8 hours . Another method involves the reaction of sodium hydride with 2-propoxyethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-N-(2-propoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2,6-Diethyl-N-(2-propoxyethyl)aniline has several scientific research applications:
Agrochemistry: It is used as an intermediate in the production of pretilachlor, a herbicide that combats weeds in rice cultures.
Organic Synthesis: This compound serves as a reactant in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Dye Manufacturing: It is an important intermediate in the manufacture of dyes.
Fragrance Production: It can be used in the production of fragrances.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-N-(2-propoxyethyl)aniline involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits the growth of weeds by interfering with their metabolic processes. The exact molecular targets and pathways may vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diethyl-N-(2-propoxyethyl)benzenamine
- Benzenamine, 2,6-diethyl-N-(2-propoxyethyl)
- N-Propoxyethyl-2,6-Diethyl Aniline
Uniqueness
2,6-Diethyl-N-(2-propoxyethyl)aniline is unique due to its stability and effectiveness as a herbicide. Its ability to act as an intermediate in the production of various agrochemicals and its applications in organic synthesis and dye manufacturing further highlight its versatility and importance .
Properties
IUPAC Name |
2,6-diethyl-N-(2-propoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-11-17-12-10-16-15-13(5-2)8-7-9-14(15)6-3/h7-9,16H,4-6,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEGEQGTAYAXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCNC1=C(C=CC=C1CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600638 | |
| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61874-13-3 | |
| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-diethyl phenyl)-(2-propoxy ethyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















